molecular formula C10H8F2O3 B1323762 Ethyl 2,4-difluorobenzoylformate CAS No. 157372-95-7

Ethyl 2,4-difluorobenzoylformate

Cat. No.: B1323762
CAS No.: 157372-95-7
M. Wt: 214.16 g/mol
InChI Key: LIXARZQLEXRGQM-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluorobenzoylformate is an organic compound with the molecular formula C10H8F2O3. It is a derivative of benzoylformate, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-difluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluorobenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-difluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-difluorobenzoylformate has been investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its unique fluorinated structure enhances biological activity and selectivity in drug development.

  • Case Study : Research has indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This compound can be utilized in synthesizing inhibitors for various enzymes, including proteases, which are critical targets in cancer therapy and infectious diseases .

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing advanced materials with specific thermal and mechanical properties.

  • Case Study : A study demonstrated that incorporating this compound into polymer matrices can enhance the material's resistance to thermal degradation while maintaining flexibility. This application is crucial for developing materials used in high-temperature environments .

Environmental Studies

This compound is also relevant in environmental chemistry, particularly in studying the degradation pathways of fluorinated compounds.

  • Case Study : Research has shown that compounds like this compound can serve as markers for tracking pollution from industrial sources. Their stability and persistence in the environment make them valuable for understanding the fate of fluorinated substances .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryPrecursor for synthesizing enzyme inhibitors
Material ScienceEnhances thermal stability in polymer matrices
Environmental StudiesServes as a marker for tracking industrial pollution

Mechanism of Action

Ethyl 2,4-difluorobenzoylformate can be compared with other fluorinated benzoylformates, such as ethyl 3,5-difluorobenzoylformate. While both compounds share similar structural features, the position of the fluorine atoms can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Comparison with Similar Compounds

Biological Activity

Ethyl 2,4-difluorobenzoylformate (CAS Number: 157372-95-7) is an organic compound with the molecular formula C10H8F2O3. It is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural characteristics, which include two fluorine substituents at the 2 and 4 positions of the benzene ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized through methods such as the esterification of 2,4-difluorobenzoylformic acid with ethanol. Its structural features allow it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.

PropertyValue
Molecular FormulaC10H8F2O3
Molecular Weight214.17 g/mol
Boiling Point88 °C/8 mmHg
AppearanceLight orange to yellow liquid
Purity>98% (GC)

This compound has been studied for its interactions with biological macromolecules, particularly enzymes. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The specific binding affinity and mechanism of action are critical for understanding its biological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it may affect cysteine proteases such as cruzain and cathepsin B, which are implicated in diseases like Chagas' disease. The compound's structural properties allow it to mimic natural substrates effectively.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its fluorinated structure may enhance its interaction with bacterial cell membranes or specific targets within microbial cells.

Anti-inflammatory Properties

The compound has shown promise in preclinical models for its anti-inflammatory effects. This activity is particularly relevant in the context of conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Inhibition of Cysteine Proteases :
    • A study demonstrated that this compound effectively inhibited cruzain with a Ki value indicating strong binding affinity. This suggests potential for therapeutic use in treating Chagas' disease .
  • Antimicrobial Testing :
    • A series of tests evaluated the compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, warranting further investigation into its potential as a novel antibacterial agent.
  • Anti-inflammatory Effects :
    • In vitro assays showed that this compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This highlights its potential application in inflammatory diseases .

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXARZQLEXRGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641287
Record name Ethyl (2,4-difluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157372-95-7
Record name Ethyl (2,4-difluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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